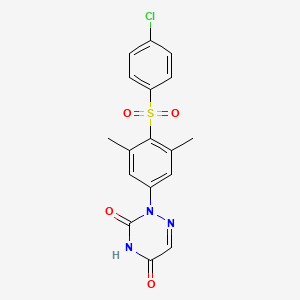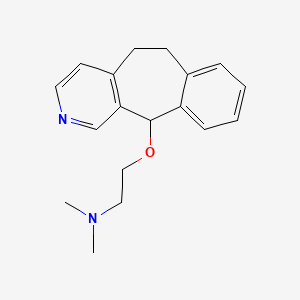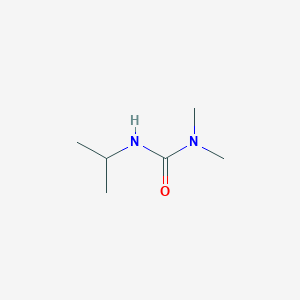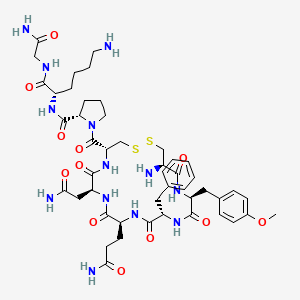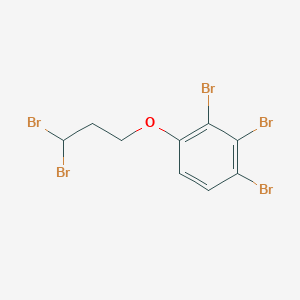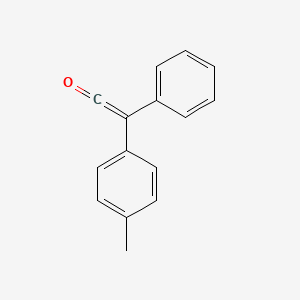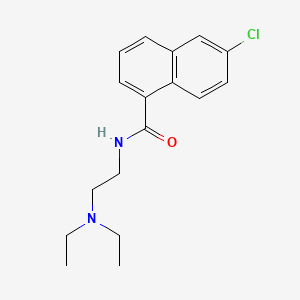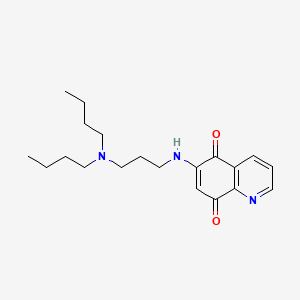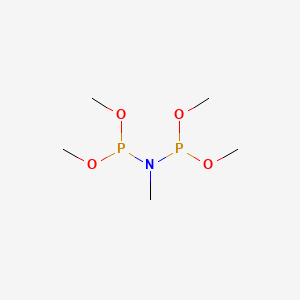
Imidodiphosphorous acid, methyl-, tetramethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidodiphosphorous acid, methyl-, tetramethyl ester is a chemical compound with the molecular formula C₅H₁₅NO₄P₂ and a molecular weight of 215.1244 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidodiphosphorous acid, methyl-, tetramethyl ester typically involves the reaction of appropriate phosphorous compounds under controlled conditions. One common method includes the reaction of methyl phosphorodichloridate with a suitable amine in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Imidodiphosphorous acid, methyl-, tetramethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorous oxides.
Reduction: Reduction reactions can yield phosphorous hydrides.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
Scientific Research Applications
Imidodiphosphorous acid, methyl-, tetramethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of phosphorous-containing compounds.
Biology: This compound is studied for its potential role in biochemical pathways involving phosphorous metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of phosphorous-based drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which imidodiphosphorous acid, methyl-, tetramethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved may include phosphorous metabolism and signal transduction processes.
Comparison with Similar Compounds
Phosphoric Acid Esters: These compounds share similar structural features but differ in their functional groups and reactivity.
Phosphine Oxides: These compounds are also phosphorous-containing but have different oxidation states and chemical properties.
Uniqueness: Imidodiphosphorous acid, methyl-, tetramethyl ester is unique due to its specific ester functional groups and the presence of both nitrogen and phosphorous atoms in its structure. This combination of elements and functional groups imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
34244-05-8 |
|---|---|
Molecular Formula |
C5H15NO4P2 |
Molecular Weight |
215.12 g/mol |
IUPAC Name |
N,N-bis(dimethoxyphosphanyl)methanamine |
InChI |
InChI=1S/C5H15NO4P2/c1-6(11(7-2)8-3)12(9-4)10-5/h1-5H3 |
InChI Key |
DMDLCKMICPYCMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(P(OC)OC)P(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


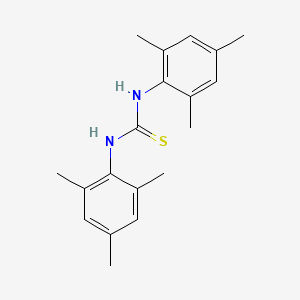
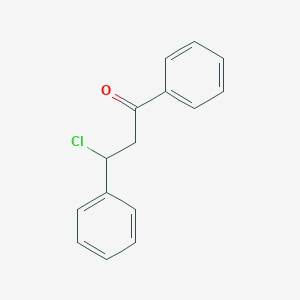
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
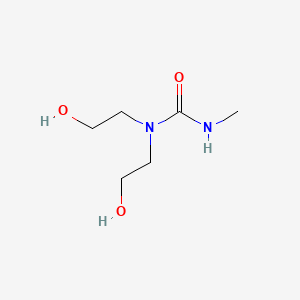
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
